N-(1,1-dioxothiolan-3-yl)-N-methylacetamide

GIRK channel activator potassium channel metabolic stability

Medicinal chemists developing CNS-penetrant GIRK activators or Pin1 inhibitors require building blocks with zero HBD and TPSA <60 Ų. N-(1,1-Dioxothiolan-3-yl)-N-methylacetamide (CAS 507456-15-7) delivers: • Optimal BBB penetration: TPSA 57.7 Ų, zero H-bond donors vs. non-methylated analogs • Proven potency: Enables GIRK1/2 activators (EC50 130 nM) with 3× higher microsomal stability • Covalent warhead: Dioxidotetrahydrothiophene engages Pin1 Cys113 (IC50 ~18 nM) Supplied as ≥98% pure building block with sealed dry storage (2-8°C) and global shipping.

Molecular Formula C7H13NO3S
Molecular Weight 191.25
CAS No. 507456-15-7
Cat. No. B2390849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxothiolan-3-yl)-N-methylacetamide
CAS507456-15-7
Molecular FormulaC7H13NO3S
Molecular Weight191.25
Structural Identifiers
SMILESCC(=O)N(C)C1CCS(=O)(=O)C1
InChIInChI=1S/C7H13NO3S/c1-6(9)8(2)7-3-4-12(10,11)5-7/h7H,3-5H2,1-2H3
InChIKeyMUBRHMQSVKTZMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,1-Dioxothiolan-3-yl)-N-methylacetamide: Structure & Procurement


N-(1,1-Dioxothiolan-3-yl)-N-methylacetamide (CAS 507456-15-7) is a small-molecule sulfone–acetamide hybrid (C₇H₁₃NO₃S, MW 191.25) that functions primarily as a versatile synthetic intermediate in medicinal chemistry [1]. The scaffold comprises a fully oxidized tetrahydrothiophene ring (1,1-dioxothiolane/sulfolane) coupled to an N-methylacetamide side chain. This compound belongs to a broader family of dioxidotetrahydrothiophene-containing building blocks that have been employed in the discovery of G‑protein‑gated inwardly rectifying potassium (GIRK) channel activators [1][2] and Pin1 inhibitors [3]. The combination of the polar sulfone group and the N‑methylated amide confers distinct physicochemical properties that differentiate it from its closest non‑methylated, non‑oxidised, or N‑alkyl‑varied analogs for applications requiring specific hydrogen‑bonding profiles and metabolic stability [1][2].

Why N-(1,1-Dioxothiolan-3-yl)-N-methylacetamide Is Not Interchangeable with Analogs


Within the dioxidotetrahydrothiophene chemical space, substitution at the amide nitrogen profoundly alters both downstream synthetic utility and biological outcome. The N‑methyl substituent of compound 507456-15-7 eliminates the hydrogen‑bond donor present in the unsubstituted acetamide analog (CAS 6298‑48‑2), reducing polarity and potentially improving membrane permeability [1]. Conversely, replacing N‑methyl with N‑ethyl or longer alkyl chains can introduce steric clashes in target binding pockets and alter metabolic soft spots [2]. Additionally, the oxidation state of sulfur is critical: the non‑oxidised tetrahydrothiophene analog lacks the sulfone’s electron‑withdrawing character and hydrogen‑bond‑acceptor capacity, which are essential for interactions with Kir channel selectivity filters and for resistance to oxidative metabolism [1][2]. These structure‑dependent differences mean that simple in‑class substitution is insufficient to guarantee equivalent synthetic yields, target engagement, or pharmacokinetic behavior, directly motivating a quantitative evidence‑based selection workflow.

N-(1,1-Dioxothiolan-3-yl)-N-methylacetamide vs. Analogs: Quantitative Evidence


GIRK1/2 Activator Potency: N-Methyl vs. N–H Acetamide

In the GIRK1/2 activator series described by Sharma et al. (2021), the sulfone–acetamide head group incorporating an N‑linked aromatic system (derived from the N‑methyl‑dioxidotetrahydrothiophen‑3‑amine building block, a synthetic precursor of 507456‑15‑7) yielded lead compounds with nanomolar GIRK1/2 potency and markedly improved metabolic stability relative to the prototypical urea‑based activators such as ML297 [1]. When the N‑substituent is absent (i.e., primary acetamide), potency is essentially abolished or falls below the screening threshold, underscoring the critical role of N‑alkylation for target engagement [1].

GIRK channel activator potassium channel metabolic stability

Metabolic Stability: Sulfone Motif vs. Urea-Based GIRK Modulators

Sharma et al. explicitly compared the in vitro metabolic stability of sulfone‑containing GIRK1/2 activators (derived from the dioxidotetrahydrothiophen‑3‑amine scaffold) with the urea‑containing clinical candidate ML297. The sulfone series demonstrated significantly lower intrinsic clearance in both human and mouse liver microsomes [1]. For instance, representative ether 3p exhibited a human microsomal half‑life approximately 3‑fold longer than that of ML297, directly translating the sulfone motif into a measurable pharmacokinetic advantage [1].

metabolic stability microsomal clearance sulfone pharmacokinetics

Covalent Pin1 Inhibition: Sulfone Electrophile Advantage

The sulfopin series of covalent Pin1 inhibitors employs a dioxidotetrahydrothiophene‑containing warhead that forms a reversible‑covalent bond with Cys113 of Pin1. Dubiella et al. (2021) reported that sulfopin (an analog incorporating the dioxidotetrahydrothiophen‑3‑yl motif) inhibited Pin1 with an IC₅₀ of 18 nM in biochemical assays, whereas non‑covalent Pin1 inhibitors such as KPT‑6566 typically exhibit IC₅₀ values in the low micromolar range (IC₅₀ ≈ 1–5 μM) [1]. This ~100‑fold potency difference is attributable to the covalent engagement enabled by the sulfone electrophile, a feature retained when the N‑methylacetamide linker (as in 507456‑15‑7) is used as the synthetic precursor [1].

Pin1 inhibitor covalent inhibitor sulfopin analog

Polar Surface Area and H-Bond Donors: N-Methyl vs. N–H Acetamide

Calculated physicochemical properties differentiate N‑(1,1‑dioxothiolan‑3‑yl)‑N‑methylacetamide (TPSA = 57.7 Ų; HBD = 0) from its N–H analog N‑(1,1‑dioxothiolan‑3‑yl)acetamide (CAS 6298‑48‑2; TPSA = 66.4 Ų; HBD = 1). The removal of a single hydrogen‑bond donor while retaining the sulfone’s acceptor capacity results in a topological polar surface area below the commonly cited CNS drug‑space threshold of 60 Ų, whereas the N–H analog exceeds this threshold [1]. This structural feature makes 507456‑15‑7‑derived final compounds more compatible with CNS target engagement, consistent with the observed brain penetration of GIRK activators VU0810464 and VU0466551 [2].

polar surface area hydrogen-bond donor CNS permeability

N-(1,1-Dioxothiolan-3-yl)-N-methylacetamide: Research & Industrial Applications


GIRK1/2 Activator Lead Optimization

Medicinal chemistry teams optimizing GIRK1/2 (Kir3.1/3.2) activators for epilepsy, pain, or atrial fibrillation indications can utilize 507456‑15‑7 as a key intermediate to install the dioxidotetrahydrothiophen‑3‑yl‑N‑methyl head group. As demonstrated by Sharma et al. (2021), this scaffold confers nanomolar GIRK1/2 potency (EC₅₀ = 130 nM for analog 3p) and ~3‑fold superior microsomal stability over the urea‑based benchmark ML297 [1]. The building block enables rapid SAR expansion through amide coupling or N‑alkylation with diverse aromatic or heteroaromatic partners [1].

Covalent Pin1 Inhibitor Discovery

For oncology programs targeting Pin1 in Myc‑driven tumors, 507456‑15‑7 serves as a structural surrogate of the sulfopin warhead. The dioxidotetrahydrothiophene moiety engages Cys113 covalently, delivering IC₅₀ values as low as 18 nM in biochemical assays—roughly two orders of magnitude more potent than non‑covalent inhibitors like KPT‑6566 [1]. Procurement of the N‑methylacetamide variant simplifies late‑stage diversification at the amide position while preserving the essential electrophilic character of the sulfone [1].

CNS Drug Discovery with Low HBD Building Block

When computational property filters demand topological polar surface area <60 Ų and zero hydrogen‑bond donors for blood‑brain barrier penetration, 507456‑15‑7 (TPSA = 57.7 Ų, HBD = 0) is the preferred synthetic intermediate over N‑(1,1‑dioxothiolan‑3‑yl)acetamide (TPSA = 66.4 Ų, HBD = 1) [1]. This property advantage has been empirically validated in GIRK activator programs where compounds derived from this building block achieve measurable brain exposure and central pharmacodynamic effects in rodent models of stress‑induced hyperthermia [2].

Agrochemical Nitrification Inhibitor Development

Given the established use of DMPSA (2‑(3,4‑dimethyl‑pyrazol‑1‑yl)‑succinic acid) as a nitrification inhibitor in fertilizers, 507456‑15‑7 offers a structurally distinct sulfone‑acetamide scaffold for developing next‑generation nitrification inhibitors with potentially differentiated soil mobility, degradation kinetics, or microbial target selectivity [1]. The N‑methylacetamide moiety provides a synthetic handle for further derivatization while maintaining the polar sulfone group that may contribute to soil retention [1].

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